Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 61145-33-3
VCID: VC20840276
InChI: InChI=1S/C16H21NO9S/c1-8(18)22-7-12-13(23-9(2)19)14(24-10(3)20)15(25-11(4)21)16(26-12)27-6-5-17/h12-16H,6-7H2,1-4H3
SMILES: CC(=O)OCC1C(C(C(C(O1)SCC#N)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C16H21NO9S
Molecular Weight: 403.4 g/mol

Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside

CAS No.: 61145-33-3

Cat. No.: VC20840276

Molecular Formula: C16H21NO9S

Molecular Weight: 403.4 g/mol

* For research use only. Not for human or veterinary use.

Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside - 61145-33-3

Specification

CAS No. 61145-33-3
Molecular Formula C16H21NO9S
Molecular Weight 403.4 g/mol
IUPAC Name [3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate
Standard InChI InChI=1S/C16H21NO9S/c1-8(18)22-7-12-13(23-9(2)19)14(24-10(3)20)15(25-11(4)21)16(26-12)27-6-5-17/h12-16H,6-7H2,1-4H3
Standard InChI Key ZNQCXCWNORCJGV-UHFFFAOYSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SCC#N)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)SCC#N)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)SCC#N)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside (CTAG) is a complex carbohydrate derivative with the molecular formula C16H21NO9S and a molecular weight of 403.4 g/mol . The compound is registered under CAS number 61145-33-3 and MDL identifier MFCD00057536 .

Nomenclature and Identification

The IUPAC name for this compound is (2R,3S,4S,5R,6S)-2-(acetoxymethyl)-6-((cyanomethyl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate, although it is also referred to as [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate in some literature . The compound features a galactopyranose ring structure with four acetyl protecting groups at positions 2, 3, 4, and 6, while position 1 contains a thiomethyl linkage to a cyano group.

Structural Features

The structure of CTAG is characterized by:

  • A six-membered galactopyranose ring in the beta configuration

  • Four acetyl protecting groups (-OCOCH3) at positions 2, 3, 4, and 6

  • A cyanomethyl group (-SCH2CN) at the anomeric position (C-1)

  • A beta-oriented thioglycosidic linkage that provides stability and reactivity

This unique arrangement of functional groups contributes to the compound's chemical behavior and applications in various synthetic pathways.

Physical and Chemical Properties

Understanding the physical and chemical properties of CTAG is essential for its proper handling and application in research settings. The following table summarizes the key physical properties of this compound.

Physical Properties

PropertyValueReference
Molecular FormulaC16H21NO9S
Molecular Weight403.4 g/mol
Physical StateSolid
Melting Point95-97°C
Boiling Point493.4°C at 760 mmHg
Density1.33 g/cm³
Flash Point252.2°C
Refractive Index1.514
LogP0.32628
Polar Surface Area163.52000

These physical properties indicate that CTAG is a stable solid at room temperature with a moderate polarity as suggested by its LogP value. The compound has a relatively high boiling and flash point, suggesting thermal stability under normal laboratory conditions.

Chemical Reactivity

CTAG exhibits several important chemical properties that make it valuable in organic synthesis:

  • The cyanomethyl group at the anomeric position serves as an activating group for glycosylation reactions and can be converted to other functional groups .

  • The acetyl protecting groups can be selectively removed under various conditions, allowing for regioselective modifications.

  • The thioglycosidic linkage provides stability against acid hydrolysis while maintaining reactivity toward certain nucleophiles and electrophiles .

  • The compound can undergo conversion of the nitrile group to a methyl imidate group through treatment with sodium methoxide or HCl, enhancing its utility in glycoprotein synthesis .

These chemical characteristics collectively contribute to CTAG's versatility as a synthetic intermediate in carbohydrate chemistry.

Synthesis and Characterization

Synthetic Routes

The synthesis of CTAG typically follows established carbohydrate chemistry protocols. The general synthetic pathway involves:

  • Protection of the hydroxyl groups on the galactopyranose ring using acetylation reactions

  • Introduction of the thioglycosidic linkage at the anomeric position

  • Attachment of the cyanomethyl group to form the final product

More specifically, CTAG can be synthesized through the condensation of a lactose derivative with an S-protected thioglycoside derivative, followed by appropriate functional group manipulations . The protecting groups play a crucial role in directing the stereochemistry of the reactions and preventing unwanted side reactions.

Purification Methods

After synthesis, CTAG requires purification to achieve the high purity necessary for research applications. Common purification methods include:

  • Silica gel column chromatography using appropriate solvent systems

  • High-Performance Liquid Chromatography (HPLC)

  • Recrystallization from suitable solvent systems

These methods typically yield CTAG with purity levels of approximately 98% , which is sufficient for most research applications.

Analytical Characterization

Characterization of CTAG typically employs various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight determination

  • Infrared (IR) spectroscopy for functional group identification

  • X-ray crystallography for three-dimensional structural analysis

These techniques collectively provide comprehensive structural information about CTAG, ensuring its identity and purity for research applications.

Applications in Research and Industry

Glycoprotein Synthesis

One of the most significant applications of CTAG is in glycoprotein synthesis. The compound serves as an intermediate that facilitates the attachment of carbohydrate moieties to proteins. This process is crucial for the preparation of glycoconjugates with defined structures, which are valuable in studying protein-carbohydrate interactions and developing glycoprotein-based therapeutics.

The cyanomethyl group of CTAG can be modified through treatment with sodium methoxide or HCl to convert the nitrile to a methyl imidate group . This transformation enhances the compound's reactivity toward protein conjugation, allowing for the formation of stable glycosidic linkages between carbohydrates and proteins.

Oligosaccharide Synthesis

CTAG serves as an important building block in the synthesis of complex oligosaccharides . The presence of multiple functional groups with different reactivities allows for selective modifications and sequential glycosylation reactions. The compound's thioglycosidic linkage provides a valuable handle for glycosylation reactions, which can be activated under various conditions to form new glycosidic bonds.

Enzymatic Assays

CTAG has also found applications as a substrate in various enzymatic assays . Its unique structure makes it suitable for studying glycosidase and glycosyltransferase activities, providing insights into enzyme mechanisms and specificities.

Current Research and Future Perspectives

Current research involving CTAG continues to expand its applications in various fields. Recent studies have explored its potential in:

  • Development of synthetic vaccines: The compound's ability to form defined glycoconjugates makes it valuable in vaccine development research.

  • Glycomics and glycoproteomics: CTAG derivatives serve as tools for studying complex carbohydrate structures and their interactions with proteins.

  • Drug delivery systems: Modified versions of CTAG are being investigated for their potential in targeted drug delivery applications.

A notable research contribution involving CTAG was published by Pearce et al. in Angewandte Chemie - International Edition (2005), where the compound was utilized in innovative glycoprotein synthesis approaches .

The future directions for CTAG research may include:

  • Development of more efficient synthetic routes to reduce costs and increase accessibility

  • Exploration of novel modifications to enhance its utility in biological applications

  • Investigation of its potential in emerging fields such as glyconanotechnology and glycoengineering

These research directions highlight the continued relevance and expanding potential of CTAG in scientific research.

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